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For researchers, scientists, and drug development professionals delving into the complex world

of N6-methyladenosine (m6A) RNA modifications, the ability to cross-reference experimental

data with comprehensive public databases is paramount. This guide provides an objective

comparison of key public resources, with a focus on m6AConquer, a database designed for

consistent quantification and orthogonal validation of m6A sites.

The dynamic landscape of m6A modifications plays a crucial role in regulating gene expression

and is implicated in numerous biological processes and diseases. The proliferation of high-

throughput sequencing techniques has led to an explosion of m6A data, housed in various

public databases. Choosing the right database is critical for validating findings, exploring the

functional significance of m6A, and identifying potential therapeutic targets. This guide aims to

facilitate this choice by presenting a clear comparison of major m6A databases, detailing a key

experimental protocol for m6A detection, and visualizing relevant biological pathways.

Public m6A Databases: A Quantitative Comparison
To aid in the selection of the most appropriate database for your research needs, the following

table summarizes the key quantitative features of m6AConquer and other prominent public

m6A resources.
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Feature m6AConquer m6A-Atlas (v2.0) m6A-TSHub

Number of m6A Sites

(Human)

139,700 (orthogonally

validated)[1]

797,091 (reliable sites

from 13 high-

resolution

technologies)[2]

184,554 (from 23

normal tissues) and

499,369 (from 25

cancer conditions)[3]

Number of Species 2 (Human, Mouse)[1] 42[2] 1 (Human)[3]

Number of Cell

Lines/Tissues
72[1]

24 (human cell

lines/tissues with high-

resolution data)[2]

23 (normal human

tissues) and 25

(cancer cell lines)[3]

Data Integration

Reproducibility-based

integration across 13

orthogonal technique

pairs.[1]

Integration of data

from 13 high-

resolution

technologies and over

2712 MeRIP-seq

experiments.[2]

Collection of m6A

peaks from m6A-seq

data.[3]

Key Features

Consistent

quantification, multi-

omics data integration

(gene expression,

splicing, variants),

m6A QTLs.[1]

Comprehensive

collection of m6A sites

and peaks, quality

control of MeRIP-seq

data, differential

methylation analysis.

[2]

Tissue-specific m6A

profiles, prediction of

tissue-specific m6A

sites, assessment of

genetic variant impact

on m6A.[3]

Key Experimental Protocol: Methylated RNA
Immunoprecipitation Sequencing (MeRIP-seq)
MeRIP-seq is a widely used technique to identify m6A-modified RNA fragments on a

transcriptome-wide scale. The protocol involves the enrichment of m6A-containing RNA

fragments using an m6A-specific antibody, followed by high-throughput sequencing.

Detailed MeRIP-seq Protocol:
RNA Extraction and Fragmentation:
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Isolate total RNA from the biological sample of interest. Ensure high quality and integrity of

the RNA.

Fragment the total RNA to an average size of 100-200 nucleotides. This can be achieved

through enzymatic digestion or metal-ion-induced cleavage.[4]

Immunoprecipitation (IP):

Incubate the fragmented RNA with an m6A-specific antibody to form RNA-antibody

complexes.

Capture the complexes using protein A/G magnetic beads.

Wash the beads to remove non-specifically bound RNA fragments.

Elution and Library Preparation:

Elute the m6A-enriched RNA fragments from the beads.

Construct a sequencing library from the eluted RNA. An input control library should also be

prepared from a portion of the fragmented RNA before the immunoprecipitation step.[4]

Sequencing and Data Analysis:

Sequence the IP and input libraries using a high-throughput sequencing platform.

Perform data analysis to identify m6A peaks by comparing the read distribution in the IP

sample to the input control.

Mandatory Visualizations
To visually represent the complex biological processes discussed, the following diagrams have

been generated using Graphviz.
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Caption: Experimental workflow of MeRIP-seq.
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Caption: m6A regulation of the p53 signaling pathway.
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Caption: m6A regulation of the TGF-β signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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